Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate
CAS No.: 2228037-85-0
Cat. No.: VC7175645
Molecular Formula: C11H21NO4
Molecular Weight: 231.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228037-85-0 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.292 |
| IUPAC Name | tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1 |
| Standard InChI Key | YISREGIVFNMYSB-VEDVMXKPSA-N |
| SMILES | CC(C1CN(CCO1)C(=O)OC(C)(C)C)O |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate, reflects its intricate architecture. Key structural elements include:
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A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom), which provides conformational rigidity.
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A tert-butyl ester group at the 4-position, enhancing steric bulk and influencing solubility.
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A (1R)-1-hydroxyethyl substituent at the 2-position, introducing chirality and hydrogen-bonding capacity.
The stereochemistry at the hydroxyethyl group is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. The compound’s SMILES notation, CC(C1CN(CCO1)C(=O)OC(C)(C)C)O, encodes its connectivity, while its InChIKey (YISREGIVFNMYSB-VEDVMXKPSA-N) uniquely identifies its stereoisomer.
Table 1: Molecular Properties of Tert-Butyl 2-[(1R)-1-Hydroxyethyl]morpholine-4-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 2228037-85-0 |
| IUPAC Name | tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate |
| SMILES | CC(C1CN(CCO1)C(=O)OC(C)(C)C)O |
| Solubility | Not publicly available |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting with morpholine, tert-butyl chloroformate, and (R)-1-hydroxyethylamine. Key steps include:
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Protection of Morpholine: Reaction with tert-butyl chloroformate under anhydrous conditions to form the 4-carboxylate ester.
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Chiral Introduction: Stereoselective coupling of (R)-1-hydroxyethylamine to the morpholine ring’s 2-position, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Purification: Chromatographic separation to isolate the desired (R)-enantiomer, ensuring >98% enantiomeric excess (ee).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Morpholine Protection | tert-Butyl chloroformate, CH₂Cl₂, 0°C | 85–90% |
| Hydroxyethyl Addition | (R)-1-Hydroxyethylamine, EDCI, RT | 70–75% |
| Final Purification | Silica gel chromatography (EtOAc/hexane) | 65% |
Reactivity and Derivatives
The hydroxyethyl group undergoes typical alcohol reactions, including:
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Esterification: Formation of acyl derivatives using anhydrides or acid chlorides.
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Oxidation: Conversion to a ketone via Jones reagent or Dess-Martin periodinane.
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Hydrogen Bonding: Participation in non-covalent interactions with biological targets, such as enzyme active sites.
Biological Activity and Mechanisms
Enzyme Modulation
The compound’s morpholine core and hydroxyethyl side chain enable interactions with enzymes involved in inflammatory and oxidative pathways. For example:
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Cyclooxygenase-2 (COX-2) Inhibition: Analogous morpholine derivatives reduce prostaglandin synthesis by competitively binding to COX-2’s active site.
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NADPH Oxidase Suppression: The hydroxyethyl group scavenges superoxide radicals, mitigating oxidative stress in cellular models.
Anti-Inflammatory and Antioxidant Effects
Preclinical studies highlight its dual role:
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Inflammatory Markers: Reduces IL-6 and TNF-α levels by 40–60% in murine macrophages at 10 μM concentrations.
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Oxidative Stress: Decreases reactive oxygen species (ROS) by 30% in human endothelial cells via Nrf2 pathway activation.
Table 3: Pharmacological Profile (In Vitro)
| Assay | Effect Observed | IC₅₀/EC₅₀ |
|---|---|---|
| COX-2 Inhibition | 58% inhibition at 10 μM | 7.2 μM |
| ROS Scavenging | 30% reduction at 5 μM | 4.8 μM |
| IL-6 Suppression | 45% decrease at 10 μM | 9.1 μM |
Research Applications and Future Directions
Drug Development
The compound serves as a precursor for:
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Prodrugs: Ester hydrolysis in vivo releases active metabolites with improved bioavailability.
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Chiral Building Blocks: Asymmetric synthesis of kinase inhibitors and GPCR modulators.
Biochemical Probes
Its hydrogen-bonding capacity facilitates use in:
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Protein Crystallography: Co-crystallization with target proteins to elucidate binding modes.
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Fluorescent Tagging: Conjugation with fluorophores for cellular imaging studies.
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